molecular formula C19H13ClFN3O5 B5469875 6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B5469875
M. Wt: 417.8 g/mol
InChI Key: FLNGCIDWKHKSHW-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound with the molecular formula C19H13ClFN3O5. It is characterized by the presence of a pyrimidine ring substituted with nitro, chloro, and fluoro groups, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents to form the desired compound . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Z)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O5/c20-14-5-2-6-15(21)13(14)10-29-12-4-1-3-11(9-12)7-8-16-17(24(27)28)18(25)23-19(26)22-16/h1-9H,10H2,(H2,22,23,25,26)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNGCIDWKHKSHW-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.